molecular formula C19H28N2O2 B10882943 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylcyclohexyl)piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B10882943
M. Wt: 316.4 g/mol
InChI Key: RFHBJFBXJNAVRL-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylcyclohexyl)piperazine is a complex organic compound featuring a benzodioxole moiety linked to a piperazine ring, which is further substituted with a methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylcyclohexyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Alkylation of Piperazine: The benzodioxole is then alkylated with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate compound.

    Introduction of the Methylcyclohexyl Group: The final step involves the alkylation of the intermediate with 4-methylcyclohexyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole moiety may interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions. The methylcyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the methylcyclohexyl group, which may affect its binding affinity and pharmacokinetic properties.

    4-(4-Methylcyclohexyl)piperazine: Lacks the benzodioxole moiety, which may reduce its specificity for certain targets.

    1-(1,3-Benzodioxol-5-ylmethyl)-4-phenylpiperazine: Substitutes the methylcyclohexyl group with a phenyl group, potentially altering its interaction with biological targets.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methylcyclohexyl)piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzodioxole and methylcyclohexyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C19H28N2O2/c1-15-2-5-17(6-3-15)21-10-8-20(9-11-21)13-16-4-7-18-19(12-16)23-14-22-18/h4,7,12,15,17H,2-3,5-6,8-11,13-14H2,1H3

InChI Key

RFHBJFBXJNAVRL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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